An In-Depth Technical Guide to 4-Chloro-6-hydroxynicotinic Acid (CAS: 73038-85-4)
An In-Depth Technical Guide to 4-Chloro-6-hydroxynicotinic Acid (CAS: 73038-85-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical guide on 4-Chloro-6-hydroxynicotinic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis. As a Senior Application Scientist, my objective is to provide not just a collection of data, but a synthesized resource that explains the causality behind experimental choices and provides a trustworthy foundation for your research and development endeavors. This guide is structured to offer a deep dive into the core characteristics of this compound, from its synthesis and reactivity to its potential applications, all grounded in authoritative scientific literature.
Molecular Overview and Physicochemical Properties
4-Chloro-6-hydroxynicotinic acid, with the CAS number 73038-85-4, is a substituted pyridine derivative. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a chlorine atom on the pyridine ring, makes it a trifunctional scaffold amenable to a wide range of chemical modifications.
Table 1: Physicochemical Properties of 4-Chloro-6-hydroxynicotinic Acid
| Property | Value | Source |
| CAS Number | 73038-85-4 | [1] |
| Molecular Formula | C₆H₄ClNO₃ | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| IUPAC Name | 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | [2] |
| Synonyms | 4-chloro-6-hydroxypyridine-3-carboxylic acid | [3] |
| Appearance | Solid | [1] |
| Purity | Typically >98% | [1] |
Tautomerism: A Critical Consideration
A crucial aspect of 4-Chloro-6-hydroxynicotinic acid's chemistry is its existence in tautomeric forms. The "hydroxypyridine" form can tautomerize to the "pyridone" form, 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid.[2][3] This equilibrium is influenced by the solvent, pH, and solid-state packing forces. For researchers, understanding this tautomerism is vital as it can significantly impact the molecule's reactivity, hydrogen bonding patterns, and ultimately its biological activity and physical properties.[3][4][5] The pyridone tautomer is often the more stable form in the solid state.
Synthesis and Purification
While a specific, detailed, peer-reviewed synthesis protocol for 4-Chloro-6-hydroxynicotinic acid can be elusive in readily available literature, its structure suggests plausible synthetic strategies based on established pyridine chemistry. A logical retrosynthetic approach would involve the cyclocondensation of a suitable three-carbon synthon with an amine source, followed by chlorination and hydrolysis steps.
Proposed Synthetic Pathway
A feasible synthetic route can be envisioned starting from diethyl malonate and a suitable nitrogen-containing building block, followed by cyclization, chlorination, and saponification.
Diagram 1: Proposed Synthesis of 4-Chloro-6-hydroxynicotinic acid
Caption: A potential synthetic route to 4-Chloro-6-hydroxynicotinic acid.
Experimental Protocol: A Generalized Approach
The following is a generalized, illustrative protocol based on common organic synthesis methodologies for related compounds.[6][7] Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.
-
Enamine Formation: React diethyl malonate with a suitable C1 synthon and ammonia source to form an enamine intermediate.
-
Cyclization: Induce cyclization of the enamine intermediate, often through heating, to form the dihydroxynicotinic acid ester.
-
Chlorination: Selectively chlorinate the 4-hydroxyl group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is critical and requires careful control of reaction conditions to avoid over-chlorination.
-
Saponification: Hydrolyze the ethyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup to precipitate the final product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Self-Validating Purification: The Role of Spectroscopy
Purity assessment is paramount. A combination of spectroscopic methods should be employed to confirm the structure and purity of the synthesized 4-Chloro-6-hydroxynicotinic acid.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the acidic protons of the carboxylic acid and hydroxyl/amide groups.
-
¹³C NMR: The carbon NMR will confirm the presence of the expected number of carbon atoms, including the carbonyl carbons of the carboxylic acid and the pyridone tautomer.
-
FT-IR: Infrared spectroscopy is particularly useful for identifying the functional groups. Key absorptions would include the O-H stretch of the carboxylic acid and hydroxyl group, the N-H stretch of the pyridone tautomer, and the C=O stretches of the carboxylic acid and pyridone.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
Chemical Reactivity and Derivatization Potential
The three functional groups of 4-Chloro-6-hydroxynicotinic acid offer a rich landscape for chemical modification, making it a valuable scaffold for building molecular diversity in drug discovery and agrochemical research.
Diagram 2: Reactivity and Derivatization Sites of 4-Chloro-6-hydroxynicotinic Acid
Caption: Key reaction sites for derivatization.
Reactions at the Carboxylic Acid Group
The carboxylic acid functionality is a prime site for modification. Standard esterification or amidation reactions can be employed to introduce a wide variety of substituents, which can modulate the compound's solubility, lipophilicity, and biological target interactions.[8]
Reactions at the Chloro Group: Gateway to Biaryl Structures
The chlorine atom at the 4-position is a key handle for carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for reacting chloropyridines with boronic acids to form biaryl structures.[9][10][11][12][13] These biaryl motifs are prevalent in many biologically active molecules.
Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)
-
Reaction Setup: In an inert atmosphere, combine 4-Chloro-6-hydroxynicotinic acid (or its ester derivative), a suitable arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent such as a dioxane/water mixture.
-
Reaction Execution: Heat the mixture, often under microwave irradiation, to drive the reaction to completion.
-
Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the product using column chromatography.
Reactions at the Hydroxyl/Oxo Group
The hydroxyl group (or the N-H of the pyridone tautomer) can be alkylated to introduce further diversity. O-alkylation of the hydroxyl form or N-alkylation of the pyridone form can be achieved using alkyl halides in the presence of a suitable base. This modification can be used to block hydrogen bonding or to introduce specific side chains to probe interactions with biological targets.
Applications in Research and Development
Substituted nicotinic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous natural products and approved drugs.[14][15] They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][16][17]
Medicinal Chemistry
4-Chloro-6-hydroxynicotinic acid serves as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The ability to independently modify the three functional groups allows for a systematic exploration of the structure-activity relationship (SAR) for a given biological target. For instance, derivatives of nicotinic acid have been investigated as potential treatments for cardiovascular diseases and as antibacterial agents.[14][16]
Agrochemicals
Nicotinic acid derivatives are also important in the agrochemical industry.[18][19] They are used as intermediates in the synthesis of herbicides and pesticides. The specific substitution pattern of 4-Chloro-6-hydroxynicotinic acid can be leveraged to design new active ingredients with improved efficacy and selectivity. For example, 6-hydroxynicotinic acid is a known intermediate for pyridylmethylamine pesticides.[20]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Chloro-6-hydroxynicotinic acid.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Source:[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place under an inert atmosphere.[1]
Conclusion
4-Chloro-6-hydroxynicotinic acid is a valuable and versatile chemical building block with significant potential for innovation in both pharmaceutical and agrochemical research. Its trifunctional nature, coupled with the well-established chemistry of the pyridine ring, provides a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its tautomerism and reactivity is key to unlocking its full potential. This guide has aimed to provide a solid technical foundation for researchers and developers working with this promising compound.
References
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- Caron, S., & Hawkins, J. M. (2000). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 2000(12), 1737–1739.
- Combs, A. P., Tadesse, S., Rafalski, M., Haque, T. S., & Lam, P. Y. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Gorgani, M., & Zare, A. (2014). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthesis, 46(15), 2021–2026.
- Singh, R., & Kumar, S. (2018). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Applied Organometallic Chemistry, 32(11), e4537.
- Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Medicinal Chemistry Research, 23(12), 4945–4967.
- Mohamed, E. M., Khalil, N. A., Mohamed, K. O., & Zaitone, S. A. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56.
-
PubChem. (n.d.). 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
- Szymańska, E., Bielenica, A., & Wujec, M. (2019).
- Kumar, A., & Singh, R. (2024).
- Lonza AG. (1988). Method for the production of 6-hydroxynicotinic acid.
- G. A. Showell, et al. (1994). Diethyl bis(hydroxymethyl)
- Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Chemical and Pharmaceutical Bulletin, 51(9), 1073-1077.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 11). Leveraging 6-Hydroxynicotinic Acid for Advanced Pesticide Synthesis.
- A. I. Vogel. (1956). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 36, 62.
- Lonza AG. (1993, May 11). Process for the preparation of 2-chloro-5-chloromethyl-pyridine.
- Chen, J., et al. (2021). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Chemistry, 3(3), 876-894.
- A. C. Cope, et al. (1941). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Organic Syntheses, 21, 71.
- Higashi, T., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1334-1347.
- Syntex (U.S.A.) Inc. (2002, April 23). Synthesis of compounds useful in the manufacture of ketorolac.
- Zhang, M., et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2845-2851.
- BASF SE. (2013, April 24). Process for preparing 4-hydroxypyridines.
- Lee, K., & Kim, H. (2009).
- Lee, K., & Kim, H. (2009).
- Ferreira, R. J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3185.
- Chengdu Institute of Organic Chemistry of CAS. (1999, December 8). Preparation method of diethyl malonate.
- Wang, X., et al. (2018). Direct synthesis of 4-hydroxycoumarins and 4-hydroxy-6-methyl-2-pyrone containing chroman-4-ones via a silver catalyzed radical cascade cyclization reaction. Organic & Biomolecular Chemistry, 16(33), 6031-6035.
- NINGBO INNO PHARMCHEM CO.,LTD. (2013, October 23). Method for synthesizing 4-chloro-pyridine.
- Khan, I., et al. (2025). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2438362.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agricultural Yields: The Role of 2,6-Dichloronicotinic Acid in Herbicide Synthesis.
- de la Torre, B. G., & Albericio, F. (2018). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 13(10), 921-931.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Agrochemical Advancement: The Role of 2-Hydroxynicotinic Acid in Crop Protection.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis.
- Constellation Pharmaceuticals Inc. (2019, September 30). Crystal forms of 2 - ((4S) -6- (4-chlorophenyl) -1-methyl-4H-benzo [c] isoxazolo [4,5-e] azepin-4-yl) acetamide.
-
PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
- Dömling, A. (2013). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Accounts of Chemical Research, 46(2), 452-463.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xray.uky.edu [xray.uky.edu]
- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [cads.arda.or.th]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
